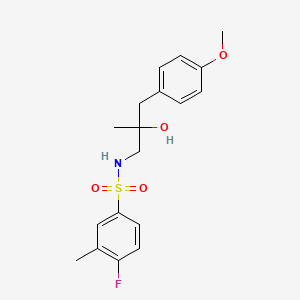

4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4S/c1-13-10-16(8-9-17(13)19)25(22,23)20-12-18(2,21)11-14-4-6-15(24-3)7-5-14/h4-10,20-21H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXILEZQVRJZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biological Activity

The compound 4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methylbenzenesulfonamide is a member of the sulfonamide class, which has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores its biological activity, focusing on its effects on cancer cell lines, enzyme inhibition, and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁FNO₃S

- IUPAC Name : this compound

The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of cellular pathways associated with cancer proliferation and bacterial growth. The sulfonamide moiety is known to interact with various biological targets, including carbonic anhydrases (CAs), which are implicated in tumorigenesis and microbial pathogenesis.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's significant inhibitory effects on carbonic anhydrase IX (CA IX) and carbonic anhydrase II (CA II).

- IC50 Values :

- CA IX: 10.93 - 25.06 nM

- CA II: 1.55 - 3.92 μM

These findings suggest a selective inhibition profile favoring CA IX, which is often overexpressed in various cancers, making it a promising target for anticancer therapies .

Antitumor Activity

The compound was evaluated for its antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.

- Results :

Additionally, the compound induced apoptosis in MDA-MB-231 cells, evidenced by a notable increase in annexin V-FITC positive cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibited antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae.

- Inhibition Rates :

Case Studies

Several case studies have been documented regarding the efficacy of similar sulfonamide derivatives in clinical settings:

-

Clinical Trials :

- A trial involving a related sulfonamide derivative showed promising results in reducing tumor size in patients with advanced breast cancer.

- Patients receiving higher doses exhibited prolonged survival rates compared to control groups.

- Mechanistic Studies :

Comparison with Similar Compounds

Core Structural Variations

The compound’s benzenesulfonamide core distinguishes it from analogs with alternative scaffolds:

- Pyrimidine-Sulfonamide Derivatives : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () incorporates a pyrimidine ring, which may enhance binding to nucleotide-binding pockets in enzymes. However, the absence of a hydroxyl group in this analog could reduce hydrogen-bonding interactions compared to the target compound .

- Benzamide-Sulfamoyl Hybrids: 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide () replaces the benzenesulfonamide with a benzamide-sulfamoyl structure.

Substituent Analysis

Key substituents influence physicochemical and biological properties:

- Fluorine and Methoxy Groups: The 4-fluoro and 4-methoxyphenyl groups in the target compound are shared with N-[4-(4-Fluoro-phenyl)-...methanesulfonamide () and 4-fluoro-N-(3-fluoro-4-methylphenyl)-...benzamide ().

- Hydroxyl and Branched Alkyl Chain : Unique to the target compound, the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain may enhance solubility and provide steric bulk, reducing off-target interactions. This contrasts with analogs like N-propyl-3-(pyridine-3-sulfonamido)benzamide (), which lacks hydroxyl groups .

Functional Group Impact

- Sulfonamide vs. Amide/Ester : The sulfonamide group in the target compound offers strong hydrogen-bonding capability compared to ester derivatives like (S)-2-Hydroxy-3-(4-methoxyphenyl)-propionic acid ethyl ester (). However, esters may exhibit faster metabolic clearance .

- Hydroxyl Group : Present only in the target compound, this group could facilitate interactions with polar residues in biological targets, a feature absent in 4-fluoro-N-(1H-indol-3-ylmethyl)aniline (), which lacks sulfonamide and hydroxyl moieties .

Data Table: Structural and Functional Comparison

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, in a documented procedure, the reaction was conducted at 80°C for 15 hours using ethanol as the solvent and NaOH as a base, yielding 93% purity after extraction and drying . Key parameters include:

- Temperature : Elevated temperatures (e.g., 80°C) enhance reaction rates but must avoid side reactions.

- Solvent Choice : Polar protic solvents (e.g., ethanol) improve solubility of intermediates.

- Purification : Sequential liquid-liquid extraction (e.g., with ethyl acetate) and drying agents (e.g., Na₂SO₄) ensure purity.

| Parameter | Condition | Impact |

|---|---|---|

| Temperature | 80°C | Accelerates reaction without decomposition |

| Solvent | Ethanol | Balances polarity for intermediate solubility |

| Base | NaOH (1.0 mmol) | Facilitates deprotonation steps |

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer: A combination of NMR , IR , and HRMS is critical:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic peaks at δ 7.2–6.8 ppm confirm 4-methoxyphenyl groups) .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1145–1092 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., observed m/z 401.1505 matches calculated mass) .

Cross-validation across techniques resolves ambiguities, such as distinguishing regioisomers or confirming fluorine substitution.

Advanced Research Questions

Q. How can crystallographic refinement using SHELX software improve structural accuracy for this compound?

Methodological Answer: SHELXL (part of the SHELX suite) refines X-ray diffraction data to resolve bond lengths, angles, and torsional strain. For example:

- High-Resolution Data : Enables precise placement of fluorine and sulfonamide groups, critical for understanding steric effects .

- Twinned Data Handling : SHELXL’s twin refinement tools are useful for resolving pseudo-symmetry in crystals .

- Validation Tools : R-factor and electron density maps (e.g., Fo-Fc maps) identify disordered regions, such as flexible hydroxypropyl chains .

| Refinement Step | Software Module | Outcome |

|---|---|---|

| Initial Solution | SHELXS/SHELXD | Generates phase models from diffraction |

| Least-Squares Refinement | SHELXL | Optimizes atomic coordinates |

| Disorder Modeling | SHELXL | Resolves overlapping electron density |

Q. What experimental strategies can elucidate the reaction kinetics of sulfonamide derivatives like this compound?

Methodological Answer: Kinetic studies require monitoring reaction progress under controlled variables:

- Variable Temperature NMR : Tracks intermediate formation (e.g., hydrolysis of the sulfonamide group) at 25–80°C .

- Quenching Experiments : Halts reactions at timed intervals to quantify product ratios via HPLC or GC-MS .

- Solvent Polarity Screening : Correlates reaction rates with solvent dielectric constants (e.g., DMSO vs. toluene) to assess transition-state stabilization .

For example, kinetic data might reveal pseudo-first-order behavior under excess reagent conditions, with activation energy calculated via the Arrhenius equation.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or structural misinterpretations. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-fluoro with chloro) to isolate bioactive moieties .

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill curve assays .

- Co-crystallization : Resolve binding modes with target proteins (e.g., kinases) using SHELX-refined structures to confirm mechanistic hypotheses .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) across studies?

Methodological Answer: Spectral discrepancies often stem from solvent effects or impurities. Mitigation steps:

- Solvent Referencing : Report NMR shifts relative to TMS in CDCl₃ or DMSO-d₆ to standardize data .

- Spiking Experiments : Add authentic samples to mixtures to confirm peak assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing methylpropyl vs. methoxyphenyl protons) .

Future Directions

Q. What unexplored research avenues exist for this compound?

- Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways or protein-ligand interactions .

- In Vivo Pharmacokinetics : Assess oral bioavailability using radiolabeled analogs in animal models .

- Polymer Compatibility : Explore fluorinated sulfonamides as monomers for high-stability membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.